3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of oxadiazoles and chromenones This compound is notable for its unique structure, which combines the properties of both oxadiazole and chromenone moieties
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For example, some compounds can interfere with the synthesis of certain components in target cells, leading to functional changes .
Biochemical Pathways
The affected pathways depend on the specific targets of the compound. For example, some compounds can affect the production of free radicals and reactive oxygen species (ROS), which are normal metabolic products of cells .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact its bioavailability. For example, compounds with poor oral bioavailability undergo extensive first-pass metabolism .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely. Some compounds may inhibit certain enzymes, leading to changes in cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with salicylaldehyde to form an intermediate hydrazone, which is then cyclized using acetic anhydride to yield the desired oxadiazole-chromenone compound . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetic acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the oxadiazole or chromenone rings.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the chromenone ring, while reduction can produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising antimicrobial, antitumor, and anti-inflammatory activities. It has been investigated as a potential lead compound for the development of new drugs.
Materials Science: Due to its unique electronic properties, it is used in the design of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: This compound shares a similar oxadiazole-chromenone structure but with different substituents.
3-chloromethcathinone: Although structurally different, it shares the chlorophenyl moiety and has been studied for its psychoactive properties.
Uniqueness
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is unique due to its specific combination of oxadiazole and chromenone rings, which imparts distinct electronic and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
Biological Activity
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound is characterized by a chromenone core substituted with a 1,2,4-oxadiazole moiety and a chlorophenyl group. Its molecular formula is C12H8ClN3O3 with a molecular weight of approximately 273.76 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₂H₈ClN₃O₃ |
Molecular Weight | 273.76 g/mol |
CAS Number | 893392-43-3 |
LogP | 2.2339 |
Polar Surface Area | 55.611 Ų |
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives of oxadiazole compounds have shown enhanced activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several oxadiazole derivatives using the agar diffusion method. The results indicated that compounds with similar structural features to our compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied, with findings suggesting that they can induce apoptosis in cancer cell lines.
Research Findings
- Cell Lines Tested : The cytotoxic effects were assessed on several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for the tested compounds ranged from 1.61 µg/mL to 23.30 µg/mL, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, certain oxadiazole derivatives have shown promising anti-inflammatory effects.
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that compounds like this compound may serve as potential therapeutic agents for inflammatory diseases .
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3/c18-13-7-3-2-6-11(13)15-19-16(23-20-15)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZBQPDHPXXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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